Hidrocloruro de éster bencílico del ácido 5-aminolevulínico

Descripción general

Descripción

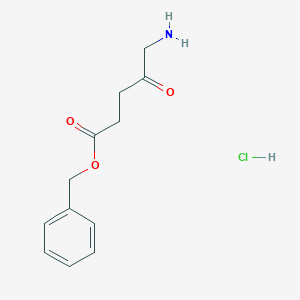

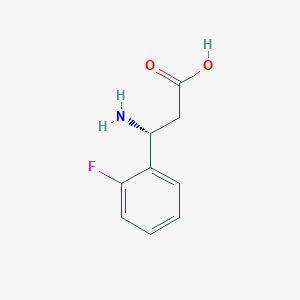

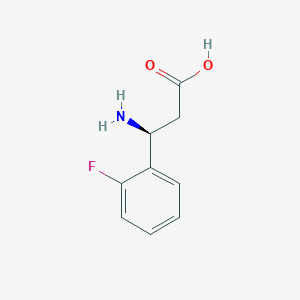

Benzyl-ALA (hydrochloride), also known as 5-aminolevulinic acid benzyl ester hydrochloride, is a compound used primarily in photodynamic therapy and photodiagnosis. It is a derivative of 5-aminolevulinic acid, which is a precursor in the biosynthesis of heme. The benzyl ester modification enhances the compound’s lipophilicity, improving its cellular uptake and stability .

Aplicaciones Científicas De Investigación

Benzyl-ALA (hydrochloride) has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in studies involving cellular uptake and metabolism of esterified compounds.

Medicine: Utilized in photodynamic therapy for cancer treatment, where it induces the accumulation of protoporphyrin IX in cancer cells, making them more susceptible to light-induced damage.

Industry: Applied in the development of photodiagnostic agents for imaging and detection of cancerous tissues

Mecanismo De Acción

The mechanism of action of Benzyl-ALA (hydrochloride) involves its conversion to protoporphyrin IX within cells. This conversion is facilitated by the heme biosynthesis pathway. Protoporphyrin IX is a photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS) that induce cell damage and apoptosis. The compound targets cellular mitochondria and other organelles, disrupting their function and leading to cell death .

Similar Compounds:

5-Aminolevulinic Acid (ALA): The parent compound, less lipophilic and has lower cellular uptake compared to its benzyl ester derivative.

Methyl-ALA: Another esterified form of ALA, used similarly in photodynamic therapy but with different pharmacokinetic properties.

Ethyl-ALA: Similar to Methyl-ALA, with variations in cellular uptake and stability.

Uniqueness: Benzyl-ALA (hydrochloride) is unique due to its enhanced lipophilicity and stability, which improve its efficacy in photodynamic therapy and photodiagnosis. Its ability to induce higher levels of protoporphyrin IX accumulation in cells makes it a more effective photosensitizer compared to other ALA derivatives .

Análisis Bioquímico

Biochemical Properties

5-Aminolevulinic acid benzyl ester hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized to protoporphyrin IX (PPIX), which preferentially accumulates in cancer cells . The nature of these interactions involves the conversion of 5-Aminolevulinic acid benzyl ester hydrochloride into PPIX, a process that involves several enzymes in the heme biosynthesis pathway .

Cellular Effects

The effects of 5-Aminolevulinic acid benzyl ester hydrochloride on various types of cells and cellular processes are profound. It influences cell function by inducing the accumulation of PPIX in cells, particularly in cancer cells . This accumulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the generation of reactive oxygen species and subsequent cell death .

Molecular Mechanism

The molecular mechanism of action of 5-Aminolevulinic acid benzyl ester hydrochloride involves its conversion to PPIX within cells. PPIX, when activated by light of a specific wavelength, can generate reactive oxygen species that can damage cellular components, leading to cell death . This process involves binding interactions with various biomolecules, changes in gene expression, and potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Aminolevulinic acid benzyl ester hydrochloride change over time. The compound is stable under standard conditions, but it can degrade over time, particularly when exposed to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with a notable increase in PPIX accumulation and subsequent cell death .

Dosage Effects in Animal Models

The effects of 5-Aminolevulinic acid benzyl ester hydrochloride vary with different dosages in animal models. Lower doses result in a dose-dependent reduction in tumor porphyrin levels . High doses could potentially lead to toxic or adverse effects, although specific studies on this aspect are limited .

Metabolic Pathways

5-Aminolevulinic acid benzyl ester hydrochloride is involved in the heme biosynthesis pathway . It interacts with several enzymes in this pathway to be metabolized into PPIX. This process can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

Given its role as a precursor to PPIX, it is likely that it interacts with various transporters or binding proteins that facilitate its distribution within cells .

Subcellular Localization

The subcellular localization of 5-Aminolevulinic acid benzyl ester hydrochloride is likely to be within the mitochondria, where the heme biosynthesis pathway is located . The compound may be directed to this organelle through specific targeting signals or post-translational modifications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-ALA (hydrochloride) typically involves the esterification of 5-aminolevulinic acid with benzyl alcohol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is then purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of Benzyl-ALA (hydrochloride) can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl-ALA (hydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyl aldehyde and other oxidation products.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products:

Oxidation: Benzyl aldehyde and benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl derivatives.

Propiedades

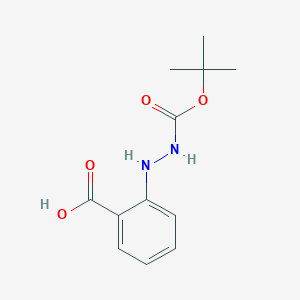

IUPAC Name |

benzyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMCTRQKEALPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623924 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163271-32-7 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)

![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)